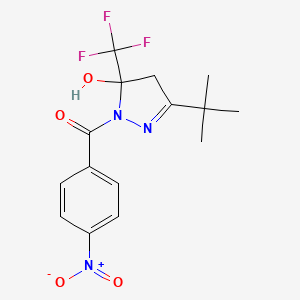
3-tert-butyl-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is often referred to as TBNPF and is synthesized through a complex process that involves multiple steps.
Applications De Recherche Scientifique
TBNPF has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TBNPF has been studied for its potential as an anti-cancer agent. Studies have shown that TBNPF can inhibit the growth of cancer cells and induce apoptosis. In materials science, TBNPF has been studied for its potential as a molecular switch. Studies have shown that TBNPF can undergo reversible photoisomerization, making it a potential candidate for molecular electronics. In catalysis, TBNPF has been studied for its potential as a chiral catalyst. Studies have shown that TBNPF can catalyze various reactions with high enantioselectivity.
Mécanisme D'action
The mechanism of action of TBNPF is not fully understood. However, studies have shown that TBNPF can interact with various proteins and enzymes in the body, leading to its various biological effects. TBNPF has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC6, which are involved in cancer cell growth and proliferation. TBNPF has also been shown to interact with GABA receptors, leading to its potential as an anxiolytic agent.
Biochemical and Physiological Effects:
TBNPF has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBNPF can inhibit the growth of cancer cells and induce apoptosis. TBNPF has also been shown to have anxiolytic effects in animal models. In addition, TBNPF has been shown to have potential as a molecular switch in materials science.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBNPF is its potential as a multi-functional compound with applications in various fields. TBNPF has been shown to have potential as an anti-cancer agent, molecular switch, and chiral catalyst. However, one of the limitations of TBNPF is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are many future directions for TBNPF research. One direction is to further study its potential as an anti-cancer agent and develop it into a clinical drug. Another direction is to study its potential as a molecular switch and develop it into a practical device. In addition, further research can be done to optimize the synthesis method of TBNPF and develop more efficient methods for producing it.
Méthodes De Synthèse
The synthesis of TBNPF involves a complex process that requires multiple steps. The first step involves the reaction of 4-nitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide. This intermediate is then reacted with trifluoroacetic anhydride to form N-tert-butyl-4-nitrobenzoyl trifluoroacetate. The final step involves the reaction of N-tert-butyl-4-nitrobenzoyl trifluoroacetate with hydrazine hydrate to form TBNPF.
Propriétés
IUPAC Name |
[3-tert-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-13(2,3)11-8-14(23,15(16,17)18)20(19-11)12(22)9-4-6-10(7-5-9)21(24)25/h4-7,23H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPVLSTPUNKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4976127.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B4976129.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-di-tert-butylphenol](/img/structure/B4976130.png)


![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4976153.png)

![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4976175.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4976186.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4976191.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4976201.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)